molecular formula C10H12O3S B8249872 Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- CAS No. 128189-49-1

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-

Cat. No.: B8249872
CAS No.: 128189-49-1
M. Wt: 212.27 g/mol
InChI Key: UWCLTMTYRSIJOT-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-: is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of two methoxy groups and one methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions . Another approach employs a two-step, one-pot reduction and cross-coupling procedure using aluminum hemiaminal as an intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has been studied for its potential antioxidant and antibacterial activities. It has shown promising results in inhibiting the growth of certain bacteria and scavenging free radicals .

Industry: In the industrial sector, Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is used in the production of fragrances and flavoring agents. Its unique chemical structure imparts desirable aromatic properties to various products .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxy and methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2,3-dimethoxy-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-12-9-5-8(14-3)4-7(6-11)10(9)13-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCLTMTYRSIJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261257
Record name Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128189-49-1
Record name Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128189-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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